3-Chloro-4-nitrobenzoic acid
Overview
Description
3-Chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitrobenzoic acid can be synthesized through the nitration of 3-chlorobenzoic acid. The nitration process involves treating 3-chlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the fourth position .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as recrystallization to purify the final product .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-chloro-4-aminobenzoic acid. This reaction typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium hydroxide.
Esterification: The carboxylic acid group in this compound can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium hydroxide.
Esterification: Alcohols, acid catalysts such as sulfuric acid.
Major Products:
Reduction: 3-Chloro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-Chloro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a reference standard in analytical chemistry.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism .
Comparison with Similar Compounds
3-Chloro-4-aminobenzoic acid: This compound is similar in structure but has an amino group instead of a nitro group.
4-Chloro-3-nitrobenzoic acid: This is an isomer where the positions of the chlorine and nitro groups are reversed.
3-Nitrobenzoic acid: This compound lacks the chlorine substituent but has a nitro group at the third position.
Uniqueness: 3-Chloro-4-nitrobenzoic acid is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which imparts distinct chemical reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Biological Activity
3-Chloro-4-nitrobenzoic acid (C₇H₄ClNO₄) is a chlorinated nitroaromatic compound with significant biological activity. This article explores its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a chlorine atom and a nitro group. Its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties.
- Mechanism of Action : The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis. Studies have shown that it can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against Staphylococcus aureus has been reported at approximately 39 µg/mL, indicating a potent antibacterial effect compared to standard antibiotics like gentamicin .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity.
- Efficacy Against Fungi : The compound has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. In comparative studies, it outperformed traditional antifungal agents like clotrimazole .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies, highlighting its ability to inhibit cancer cell proliferation.
- Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell cycle progression. The IC50 values for these effects were significantly lower than those observed for many conventional chemotherapeutics .
- Mechanism of Action : The anticancer activity is believed to occur through the binding of the compound to DNA, thereby interfering with replication and transcription processes. This mechanism mirrors that of cisplatin, a widely used chemotherapeutic agent .
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Antibacterial Efficacy : A study compared the antibacterial effects of several nitro-containing ligands, including this compound, against various bacterial strains. The results indicated that the compound exhibited superior activity against Staphylococcus aureus compared to other tested ligands .
- Fungal Inhibition : Another research effort evaluated the antifungal properties of several derivatives of nitrobenzoic acids. It was found that this compound showed higher antifungal activity than clotrimazole against Candida albicans, with an effective concentration leading to significant growth inhibition .
- Cancer Cell Studies : A comprehensive study involving multiple cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in viable cell counts. Flow cytometry analysis revealed that treated cells exhibited characteristics typical of apoptosis, validating the compound's potential as an anticancer agent .
Summary Table of Biological Activities
Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values | Observations |
---|---|---|---|
Antibacterial | Staphylococcus aureus, E. faecalis | 39 µg/mL | Effective against Gram-positive bacteria |
Antifungal | Candida albicans, Aspergillus niger | Effective at low concentrations | Superior to clotrimazole |
Anticancer | Breast cancer cell lines | IC50 < 20 µM | Induces apoptosis and inhibits cell cycle progression |
Properties
IUPAC Name |
3-chloro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPGGFYKIOBMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334502 | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-47-4 | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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